6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
The compound “6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It has a molecular formula of C22H23FN2O2S . The structure consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, a sulfonyl group attached to the 3-position, a fluoro group attached to the 6-position, and a 4-methylpiperidin-1-yl group attached to the 4-position . The presence of these functional groups likely imparts specific physical and chemical properties to the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 398.494 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound and could be determined experimentally .Scientific Research Applications
Synthesis and Chemical Transformations
Research on quinoline derivatives, including those similar to the specified compound, has shown their versatility in chemical synthesis. For instance, studies have demonstrated the selectivity of hydrogenations involving quinoline salts, leading to derivatives with potential biological activities. Hydrogenation processes, catalyzed by metals such as platinum, enable the transformation of quinoline derivatives into N-methylpiperidine derivatives, showcasing the chemical flexibility and utility of these compounds in creating new chemical entities (Hönel & Vierhapper, 1983).
Biological Activities and Applications
Quinoline derivatives are recognized for their broad biological activities, including antimicrobial, antitumor, and fluorophore applications. For example, the reaction of 2-chloro-4-methylquinolines with sulfur nucleophiles has led to the creation of compounds with noted antitumor, analgesic, and antimicrobial properties. These sulfur-containing quinoline derivatives also serve as antioxidants and are utilized in anti-stress therapy, highlighting their therapeutic potential (Aleksanyan & Hambardzumyan, 2014).
Fluorophores and Optical Applications
Quinoline derivatives have been explored for their efficacy as fluorophores. Their application in studying various biological systems and in biochemistry and medicine underlines their importance. The synthesis and transformations of these compounds into efficient fluorophores capable of binding with protein molecules for cell imaging purposes demonstrate their critical role in enhancing fluorescence-based technologies for biomedical applications (Majumdar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-15-3-6-18(7-4-15)28(26,27)21-14-24-20-8-5-17(23)13-19(20)22(21)25-11-9-16(2)10-12-25/h3-8,13-14,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLAWLWNCRMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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